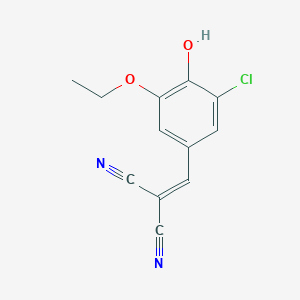

(3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile

Description

(3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile is a benzylidene propanedinitrile derivative featuring a chloro (-Cl), ethoxy (-OCH₂CH₃), and hydroxy (-OH) substituent on the aromatic ring. The compound belongs to a class of dinitriles known for their conjugated π-systems, which are critical in applications such as organic electronics, coordination chemistry, and as intermediates in synthetic organic chemistry.

The presence of multiple substituents likely enhances its polarity and hydrogen-bonding capacity compared to simpler benzylidene derivatives. Such properties may influence solubility, crystallinity, and reactivity, making it a candidate for specialized applications requiring tunable electronic or steric effects.

Properties

Molecular Formula |

C12H9ClN2O2 |

|---|---|

Molecular Weight |

248.66 g/mol |

IUPAC Name |

2-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile |

InChI |

InChI=1S/C12H9ClN2O2/c1-2-17-11-5-8(3-9(6-14)7-15)4-10(13)12(11)16/h3-5,16H,2H2,1H3 |

InChI Key |

WERDJYZLZGAGIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=C(C#N)C#N)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile typically involves the condensation of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst to facilitate the Knoevenagel condensation reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Types of Reactions:

Oxidation: The hydroxy group in this compound can undergo oxidation to form the corresponding quinone derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial applications.

Mechanism of Action

The mechanism of action of (3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

Structural Features

The target compound is compared to α-Chlorobencylidenemalononitrile (Propanedinitrile, 2-(chlorophenylmethylene)-, CAS 18270-61-6), a structural analog with a chlorinated phenyl group but lacking ethoxy and hydroxy substituents. Key differences include:

| Property | (3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile | α-Chlorobencylidenemalononitrile |

|---|---|---|

| Molecular Formula | C₁₂H₉ClN₂O₂ | C₁₀H₅ClN₂ |

| Substituents | -Cl, -OCH₂CH₃, -OH (positions 3, 5, 4) | -Cl (attached to phenyl) |

| Polarity | High (due to -OH and -OCH₂CH₃) | Moderate (dominated by -Cl) |

| Hydrogen-Bonding Capacity | Strong (via -OH) | Weak (no H-bond donors) |

The ethoxy and hydroxy groups in the target compound introduce steric bulk and electronic effects that may alter molecular packing in crystalline phases, as observed in crystallographic studies using programs like SHELX .

Physicochemical Properties

While experimental data for the target compound are scarce, inferences from analogs suggest:

- Solubility: Increased solubility in polar solvents (e.g., DMSO, ethanol) due to -OH and -OCH₂CH₃ groups compared to α-Chlorobencylidenemalononitrile, which is more lipophilic.

- Thermal Stability: The hydroxy group may reduce thermal stability relative to non-hydroxylated analogs, as seen in similar benzylidene derivatives.

- Reactivity : The electron-withdrawing chloro and nitrile groups enhance electrophilicity, while the ethoxy group may moderate reactivity through steric hindrance.

Biological Activity

(3-Chloro-5-ethoxy-4-hydroxybenzylidene)propanedinitrile is a synthetic compound with potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H9ClN2O2

- Molecular Weight : 248.6651 g/mol

- CAS Number : 675869-29-1

The compound features a chloro-substituted aromatic ring and a propanedinitrile moiety, which may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, particularly targeting tyrosinase, which is crucial in melanin synthesis. The inhibition of this enzyme can lead to decreased melanin production, making the compound potentially useful in treating hyperpigmentation disorders .

Antioxidant Activity

Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. This activity is critical in preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes:

- Tyrosinase Inhibition : It has been noted for its potential as a tyrosinase inhibitor, which can be beneficial in cosmetic applications aimed at reducing skin pigmentation.

- Cholinesterase Inhibition : Some derivatives have shown promise as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease management .

Case Studies

-

Tyrosinase Inhibition Study

- A study evaluated the efficacy of this compound in inhibiting tyrosinase activity. Results indicated a significant reduction in enzyme activity, suggesting its potential use in skin lightening formulations.

- Cholinesterase Inhibition Research

Data Table: Biological Activities of Related Compounds

| Compound Name | Target Enzyme | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| This compound | Tyrosinase | 45.2 | Skin depigmentation |

| Compound A | Cholinesterase | 5.77 | Alzheimer's treatment |

| Compound B | Tyrosinase | 91.23 | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.